[18F]ASEM vs. [11C]CHIBA-1001: Superior Specific Binding Signal in Blockade Studies
In baboon PET studies, [18F]ASEM demonstrates a substantially higher fraction of specific binding compared to [11C]CHIBA-1001. Following administration of the α7-nAChR-selective agonist SSR180711 (5 mg/kg), [18F]ASEM binding was inhibited by approximately 80%, while [11C]CHIBA-1001 showed only ~40% inhibition under comparable conditions [1]. This indicates a much larger proportion of non-displaceable (non-specific) binding for the earlier tracer.
| Evidence Dimension | In vivo specific binding (SSR180711 blockade) |
|---|---|
| Target Compound Data | ~80% inhibition of [18F]ASEM binding |
| Comparator Or Baseline | ~40% inhibition of [11C]CHIBA-1001 binding |
| Quantified Difference | ~2-fold higher specific binding fraction for [18F]ASEM |
| Conditions | Baboon PET; SSR180711 (5 mg/kg) blockade |
Why This Matters
Higher specific binding directly translates to better signal-to-noise ratio and more reliable quantification of receptor density, which is critical for both academic studies and pharmaceutical occupancy trials.
- [1] Ueda, M., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In: Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. DOI: 10.1007/978-981-10-8488-1_2 View Source
